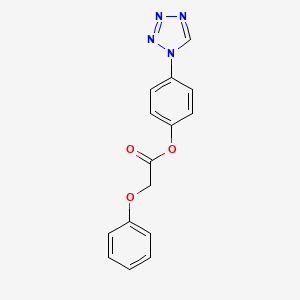![molecular formula C24H31N5 B11326014 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B11326014.png)
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Réactifs : Dérivé de pyrazolo[1,5-a]pyrimidine, pipérazine.
Conditions : Chauffage à reflux dans un solvant approprié comme le dichlorométhane.
Réaction : Substitution nucléophile pour fixer le cycle pipérazine.
Étape 3 : Addition du groupe cyclohexyle
Réactifs : Bromure ou chlorure de cyclohexyle, base (par exemple, carbonate de potassium).
Conditions : Reflux dans un solvant aprotique comme l'acétonitrile.
Réaction : Alkylation pour introduire le groupe cyclohexyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Cyclohexyl-4-{3,5-diméthyl-2-phénylpyrazolo[1,5-a]pyrimidin-7-yl}pipérazine implique généralement des réactions organiques en plusieurs étapes.
-
Étape 1 : Synthèse du noyau pyrazolo[1,5-a]pyrimidine
Réactifs : 3,5-diméthyl-2-phénylpyrazole, aldéhyde ou cétone approprié, et acétate d'ammonium.
Conditions : Reflux dans l'éthanol ou un autre solvant approprié.
Réaction : Réaction de condensation pour former le cycle pyrazolo[1,5-a]pyrimidine.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Cyclohexyl-4-{3,5-diméthyl-2-phénylpyrazolo[1,5-a]pyrimidin-7-yl}pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium aluminium peuvent réduire certains groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des substituants présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Le 1-Cyclohexyl-4-{3,5-diméthyl-2-phénylpyrazolo[1,5-a]pyrimidin-7-yl}pipérazine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent pharmaceutique, notamment dans le traitement des troubles neurologiques et du cancer.
Recherche biologique : Il est utilisé comme sonde pour étudier diverses voies biologiques et interactions moléculaires.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Biologie chimique : Il est utilisé dans la conception de sondes chimiques pour étudier les processus cellulaires et les fonctions protéiques.
Mécanisme d'action
Le mécanisme d'action du 1-Cyclohexyl-4-{3,5-diméthyl-2-phénylpyrazolo[1,5-a]pyrimidin-7-yl}pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et influençant diverses voies cellulaires. Par exemple, il pourrait inhiber une enzyme particulière impliquée dans la prolifération des cellules cancéreuses, conduisant à une réduction de la croissance tumorale.
Applications De Recherche Scientifique
1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of chemical probes to investigate cellular processes and protein functions.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-4-{3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it could inhibit a particular enzyme involved in cancer cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Cyclohexyl-4-{3,5-diméthyl-2-phénylpyrazolo[1,5-a]pyrimidin-7-yl}pipéridine : Structure similaire mais avec un cycle pipéridine au lieu de pipérazine.
1-Cyclohexyl-4-{3,5-diméthyl-2-phénylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine : Contient un cycle morpholine au lieu de pipérazine.
Unicité
Le 1-Cyclohexyl-4-{3,5-diméthyl-2-phénylpyrazolo[1,5-a]pyrimidin-7-yl}pipérazine est unique en raison de sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec plusieurs cibles moléculaires en fait un composé polyvalent pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C24H31N5 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
7-(4-cyclohexylpiperazin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H31N5/c1-18-17-22(28-15-13-27(14-16-28)21-11-7-4-8-12-21)29-24(25-18)19(2)23(26-29)20-9-5-3-6-10-20/h3,5-6,9-10,17,21H,4,7-8,11-16H2,1-2H3 |
Clé InChI |
PKIGJUBIKCVYTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11325940.png)
![2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325943.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11325949.png)
![10-(furan-2-yl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11325954.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11325955.png)
![7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325960.png)
![4-Methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11325961.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11325968.png)

![4-[(4-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325976.png)

![2-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325986.png)
![2-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11326000.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11326002.png)
